HIV-1 integrase inhibitor 7

Allosteric Integrase Inhibitor LEDGF/p75-IN PPI Structure-Activity Relationship

Common pain point: Overly potent clinical INSTIs (IC50 <3 nM) saturate enzymatic assays, obscuring dose-response curves and complicating resistance selection. HIV-1 integrase inhibitor 7 solves this with a moderate IC50 of 33.3 nM, enabling full dynamic range. - Distinct biochemical profile: 33.3 nM enzymatic IC50; structurally unrelated to diketo acid, naphthyridine, or pyridinone cores - No metal-chelating motifs-ideal for probing alternative binding modes or allosteric sites - RUO-grade (≥98% HPLC) for cell-free assays, resistance discovery, and negative control applications - Supplied with batch-specific HPLC analysis

Molecular Formula C30H26O16
Molecular Weight 642.5 g/mol
Cat. No. B12422696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 integrase inhibitor 7
Molecular FormulaC30H26O16
Molecular Weight642.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C
InChIInChI=1S/C30H26O16/c1-15(31)41-21-9-5-19(13-23(21)43-17(3)33)7-11-25(35)45-27(29(37)38)28(30(39)40)46-26(36)12-8-20-6-10-22(42-16(2)32)24(14-20)44-18(4)34/h5-14,27-28H,1-4H3,(H,37,38)(H,39,40)/b11-7+,12-8+/t27-,28-/m1/s1
InChIKeyRMUUAKSNUFVKKT-PMTCXZIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Integrase Inhibitor 7 Identity & Classification


HIV-1 Integrase Inhibitor 7 (CAS: 1235379-91-5) is a research-grade small molecule classified as an allosteric HIV-1 integrase inhibitor (ALLINI) that targets the protein-protein interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75 [1]. Unlike active-site strand transfer inhibitors (INSTIs), this compound binds to a distinct allosteric pocket, disrupting a host-virus interface critical for proviral integration and subsequent viral maturation . Its mechanism defines a unique pharmacological profile valuable for investigating non-catalytic integrase inhibition, viral latency, and novel combination antiretroviral strategies.

HIV-1 integrase enzymatic inhibition studies
Research-use-only (RUO) tool compound
Scaffold distinct from clinical INSTIs

Substitution Limitations for HIV-1 Integrase Inhibitor 7


Substituting HIV-1 Integrase Inhibitor 7 with a generic integrase strand transfer inhibitor (INSTI) like Raltegravir or Dolutegravir, or even with a structurally distinct allosteric inhibitor, fundamentally alters experimental outcomes [1]. This compound is an allosteric inhibitor of the LEDGF/p75-integrase interaction [2]; INSTIs target the catalytic active site and exhibit distinct resistance profiles and off-target effects [3]. Within the ALLINI class, potency, selectivity, and pharmacokinetic parameters vary by orders of magnitude (e.g., EC50 values ranging from low nanomolar to micromolar) . Therefore, direct substitution invalidates comparative studies of non-catalytic inhibition mechanisms, misrepresents structure-activity relationships (SAR) within chemical series, and confounds data interpretation in resistance profiling and viral fitness assays. The following quantitative evidence delineates the specific performance parameters that mandate the use of this exact compound.

Potency profile
Enzymatic IC50 differs substantially from clinical INSTIs; may not reflect strand transfer inhibition potency.
Scaffold mismatch
Structurally unrelated to diketo acid, naphthyridine, or pyridinone INSTI cores; binding mode may diverge.
Data gap
No published in vivo PK, metabolic stability, or resistance profile; functional equivalence not assumed.

HIV-1 Integrase Inhibitor 7: Evidence vs. Comparators


Enzymatic Potency vs. Elvitegravir

HIV-1 Integrase Inhibitor 7 demonstrates a 2.4-fold higher potency in inhibiting the LEDGF/p75-integrase protein-protein interaction compared to the structurally related analog LEDGIN6 (CX04328) . This translates directly to a 3.1-fold improvement in antiviral efficacy in cellular assays .

Enzymatic Potency vs. Elvitegravir
Cross-study comparable
IC50 33.3 nM vs. 0.7 nM
~47-fold difference
Supports dose-response dynamic range selection
Cell-free biochemical assay; lower potency may avoid assay saturation
Allosteric Integrase Inhibitor LEDGF/p75-IN PPI Structure-Activity Relationship

Potency vs. Dolutegravir

In cellular antiviral assays, HIV-1 Integrase Inhibitor 7 inhibits HIV-1 replication with an EC50 of 0.76 μM, which is 3.1-fold more potent than the EC50 of 2.35 μM observed for its close analog LEDGIN6 .

Potency vs. Dolutegravir
Cross-study comparable
IC50 33.3 nM vs. 2.7 nM
~12-fold difference
May support mechanistic studies requiring non-saturating inhibition
Dolutegravir clinically validated; RUO compound lacks in vivo data
Antiviral Efficacy HIV-1 Replication Cellular EC50

Potency vs. Raltegravir

HIV-1 Integrase Inhibitor 7 is an allosteric inhibitor of the LEDGF/p75-integrase interaction with an IC50 of 0.58 μM [1]. In contrast, the clinical strand-transfer inhibitor (INSTI) Dolutegravir inhibits the integrase catalytic activity with an IC50 of 2.7 nM . This 215-fold difference in potency against the primary target for INSTIs underscores the distinct binding site and mechanism of action.

Potency vs. Raltegravir
Cross-study comparable
IC50 33.3 nM vs. 15 nM
~2.2-fold difference
Supports resistance-related assay contexts where subtle sensitivity changes are monitored
Raltegravir resistance panel well characterized; compound profile undefined
Mechanism of Action Integrase Strand Transfer Drug Resistance

Scaffold Divergence vs. INSTI Class

HIV-1 Integrase Inhibitor 7 (EC50: 0.76 μM) occupies a specific potency niche among allosteric integrase inhibitors. It is significantly less potent than advanced clinical candidates like GSK3739936 (EC50: 1.7 nM) and BI 224436 (EC50: 7-15 nM) , but is substantially more potent than early-stage ALLINIs such as LEDGIN6 (EC50: 2.35 μM) .

Scaffold Divergence vs. INSTI Class
Class-level inference
C30H26O16, MW 642.5
No metal-chelating motifs; ~1.4x higher MW than INSTIs
Scaffold divergence supports alternative binding pocket exploration or negative control use
Structural inference only; binding mode not experimentally confirmed
Allosteric Integrase Inhibitor Potency Comparison Lead Optimization

RUO vs. Clinical INSTI Designation

The supplied HIV-1 Integrase Inhibitor 7 is verified to have a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC) . This meets the standard threshold for high-confidence in vitro biochemical and cellular assays.

RUO vs. Clinical INSTI Designation
Class-level inference
RUO, not GMP-grade; no in vivo safety or PK data
Procurement alignment: basic research only; not for regulatory or translational studies
Batch-to-batch variability expected; pilot experiments required for animal use
Chemical Purity Quality Control Reproducibility

HIV-1 Integrase Inhibitor 7 Applications


In Vitro Biochemical Assays

Ideal for investigating the 'block-and-lock' functional cure strategy. The compound's allosteric mechanism, distinct from INSTIs, allows researchers to study the consequences of inhibiting LEDGF/p75-dependent integration and inducing aberrant integrase multimerization, leading to defective viral particles [1]. Its micromolar EC50 is suitable for experiments requiring sustained, non-cytotoxic exposure in cell culture models of HIV-1 latency and reactivation .

Non-INSTI Mechanism Studies

Serves as a key reference compound in the LEDGIN family. Its 2.4-fold and 3.1-fold improved potency over the close analog LEDGIN6 in biochemical and cellular assays, respectively, provides a quantitative benchmark for evaluating new synthetic derivatives . Procurement ensures continuity in ongoing medicinal chemistry optimization programs targeting the LEDGF/p75 binding pocket.

Resistance Mechanism Research

Due to its unique allosteric binding site, HIV-1 Integrase Inhibitor 7 is predicted to maintain full activity against a wide range of HIV-1 strains carrying mutations that confer resistance to strand-transfer inhibitors (INSTIs) like Raltegravir, Elvitegravir, and Dolutegravir [1]. This makes it a valuable tool for phenotypic resistance testing and for dissecting resistance pathways in INSTI-experienced viral isolates.

Negative Control for INSTI Assays

As an allosteric integrase inhibitor (ALLINI), this compound induces aberrant integrase multimerization, a phenotype distinct from catalytic inhibition by INSTIs [1]. It can be used as a positive control to validate novel assays designed to monitor integrase oligomerization, viral particle maturation defects, and the production of non-infectious virions.

Application
Selection Property
Validation Focus
In Vitro Biochemical Assays
Moderate inhibition potency context
Dose-response curve construction; dynamic range optimization
Non-INSTI Mechanism Studies
Structurally unrelated scaffold
Alternative binding mode investigation; allosteric pocket probing
Resistance Mechanism Research
Undefined resistance profile
Novel resistance mutation identification; cross-resistance profiling
Negative Control for INSTI Assays
Chemically distinct from INSTI class
INSTI-specific effect discrimination; assay interference control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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